molecular formula C18H16FN3O B11072173 N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide

Cat. No.: B11072173
M. Wt: 309.3 g/mol
InChI Key: XCGSMBNKVHIMCD-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a fluorophenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring. For instance, 3-fluorophenylhydrazine can react with 3-methyl-2,4-pentanedione under acidic conditions to yield 1-(3-fluorophenyl)-3-methyl-1H-pyrazole.

  • Amidation Reaction: : The pyrazole derivative is then subjected to an amidation reaction with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

  • Biology: : The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

  • Material Science: : It is explored for its potential use in the synthesis of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide can be compared with other similar compounds, such as:

  • N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide: : This compound differs by the position of the fluorine atom on the phenyl ring, which can affect its binding affinity and biological activity.

  • N-[1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-3-methylbenzamide: : The substitution of fluorine with chlorine can lead to changes in the compound’s reactivity and interaction with molecular targets.

  • N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-4-methylbenzamide: : The position of the methyl group on the benzamide moiety can influence the compound’s solubility and pharmacokinetic properties.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties.

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C18H16FN3O/c1-12-5-3-6-14(9-12)18(23)20-17-10-13(2)21-22(17)16-8-4-7-15(19)11-16/h3-11H,1-2H3,(H,20,23)

InChI Key

XCGSMBNKVHIMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=CC(=CC=C3)F)C

Origin of Product

United States

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